molecular formula C8H8Cl2N2O B567419 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine CAS No. 1260088-72-9

2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine

Cat. No.: B567419
CAS No.: 1260088-72-9
M. Wt: 219.065
InChI Key: IGGHWEUEJMUGHP-UHFFFAOYSA-N
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Description

2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine: is a chemical compound with the molecular formula C8H8Cl2N2O. It is known for its unique structure, which includes a furo[3,4-d]pyrimidine core with two chlorine atoms and two methyl groups. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a chlorinated pyrimidine derivative, in the presence of a base and a solvent. The reaction conditions, including temperature and reaction time, are carefully optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized reaction conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine
  • 2,4-Dichloro-6-methoxypyrimidine
  • 2,4-Dichloro-3-iodopyridine
  • 2,4-Dibromo-3-chloropyridine

Uniqueness: 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of the furo[3,4-d]pyrimidine core. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2,4-dichloro-7,7-dimethyl-5H-furo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c1-8(2)5-4(3-13-8)6(9)12-7(10)11-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGHWEUEJMUGHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CO1)C(=NC(=N2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201192688
Record name 2,4-Dichloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260088-72-9
Record name 2,4-Dichloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260088-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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